Benzyl(ethyl)(2-methoxyethyl)amine
Description
Benzyl(ethyl)(2-methoxyethyl)amine is a tertiary amine featuring a benzyl group, an ethyl group, and a 2-methoxyethyl substituent bonded to the nitrogen atom. Tertiary amines of this type are often utilized as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to their ability to modulate solubility, reactivity, and steric effects .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-2-methoxyethanamine |
InChI |
InChI=1S/C12H19NO/c1-3-13(9-10-14-2)11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |
InChI Key |
ZINRDSIWJCSTBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
a. Synthesis of Bioactive Compounds
Benzyl(ethyl)(2-methoxyethyl)amine can serve as a precursor in the synthesis of various bioactive compounds. Its structural characteristics make it suitable for modifications that yield pharmacologically active derivatives. For example, it can be utilized in the synthesis of substituted amino acids and other amine derivatives that exhibit therapeutic properties.
b. Neuropharmacology
Research indicates that amines similar to this compound may have effects on neurotransmitter systems, making them potential candidates for neuropharmacological studies. Compounds with similar structures have been investigated for their roles as spasmolytics and psychotherapeutic agents, suggesting that this compound could also be explored in this context .
Chemical Research and Synthesis
a. Organic Synthesis
The compound is valuable in organic synthesis as a building block for more complex molecules. Its ability to undergo various chemical reactions, such as alkylation and acylation, allows chemists to create diverse chemical entities. This versatility is crucial for developing new materials and compounds with specific functionalities.
b. Preparation Methods
Recent patents describe efficient methods for synthesizing related compounds from this compound, emphasizing its role in producing high-purity products with minimal environmental impact . These methods highlight the compound's relevance in industrial applications where cost-effective and eco-friendly processes are essential.
Materials Science
a. Polymer Chemistry
this compound can be utilized in the development of advanced materials such as ionogels and polymeric systems. These materials have potential applications in electrochemical devices, sensors, and drug delivery systems due to their unique properties .
b. Functional Materials
The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability. This makes it a candidate for creating functional materials used in coatings, adhesives, and composite materials.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Amines
Structural and Electronic Effects
- The 2-methoxyethyl group contributes to polarity, as seen in bis(2-methoxyethyl) ether (dipole moment: 7.23), enhancing solubility in polar aprotic solvents like THF or DMSO . Fluorinated analogs (e.g., ) exhibit higher electronegativity, altering reactivity in nucleophilic substitutions or hydrogen-bonding interactions .
Physicochemical Properties
- Solubility : The methoxy group enhances water solubility relative to purely alkyl-substituted amines (e.g., N,N-Dimethylbenzylamine, CAS 103-83-3), though the ethyl group counteracts this effect slightly .
- Boiling Point : Tertiary amines generally have lower boiling points than primary/secondary analogs due to reduced hydrogen bonding. For example, N-Benzylmethylamine (CAS 103-83-3) has a dipole moment of 4.4, whereas the methoxy group in the target compound may elevate this value .
Preparation Methods
Catalytic Amination of Ethylene Glycol Monomethyl Ether
Patent CN109678734B describes a continuous fixed-bed reactor method using ethylene glycol monomethyl ether (EGME), ammonia, and hydrogen over a γ-alumina-supported catalyst (Cu, Co, Ni, or Ru). Key parameters include:
-
Temperature : 240–270°C
-
Pressure : 0.5–0.8 MPa
-
Molar Ratios : EGME:NH₃:H₂ = 1:5–10:0.5–1.5
-
Space Velocity : 0.2–1.5 h⁻¹
This method achieves >90% yield by optimizing hydrogenation-amination equilibrium. The catalyst’s metal loading (15–35 wt%) ensures sustained activity, while tubular reactor design minimizes side reactions like ether cleavage.
Aldimine Formation and Methylation
Patent CN103936599A employs ethanolamine, benzaldehyde, and methylating agents (e.g., dimethyl carbonate) in a four-step sequence:
-
Aldimine Formation : Ethanolamine reacts with benzaldehyde via azeotropic dehydration (8–16 h at 80–145°C).
-
Methylation : The aldimine intermediate is methylated under alkaline conditions (50% NaOH, 0–60°C).
-
Deprotection : Hydrochloric acid hydrolysis yields 2-methoxyethylamine hydrochloride.
-
Alkalization : Freebase isolation using K₂CO₃ achieves 84% yield and >99.7% purity.
This route avoids high-pressure conditions and enables solvent recovery, reducing waste by 40% compared to traditional Gabriel synthesis.
Alkylation Routes to this compound
With 2-methoxyethylamine synthesized, alkylation introduces the benzyl and ethyl groups. Two approaches are viable:
Sequential Alkylation of 2-Methoxyethylamine
Primary amines undergo stepwise alkylation with benzyl and ethyl halides. For example:
-
Benzylation : 2-Methoxyethylamine reacts with benzyl chloride (1:1 molar ratio) in toluene/K₂CO₃ at 80°C for 6 h.
-
Ethylation : The resulting benzyl(2-methoxyethyl)amine reacts with ethyl bromide (1:1.2 ratio) in THF/NaH at 50°C for 4 h.
Yields depend on steric hindrance mitigation. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves second-step efficiency to 78%.
Reductive Amination Approach
A one-pot reductive amination strategy combines 2-methoxyethylamine, benzaldehyde, and ethylamine with NaBH₃CN in methanol. The reaction proceeds at 25°C for 12 h, achieving 65% yield. This method avoids alkyl halides but requires strict pH control (pH 6–7) to suppress over-reduction.
Mannich Reaction-Based Synthesis
The Mannich reaction offers an alternative pathway, as demonstrated in the synthesis of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine. Adapting this method:
-
Reagents : 2-Methoxyethylamine, benzaldehyde derivatives, and formaldehyde (1:1:1 ratio).
-
Conditions : Ethanol/water (3:1), 60°C, 8 h.
-
Workup : Acidic extraction followed by silica gel chromatography.
This route achieves 70–75% yield but requires electron-withdrawing substituents (e.g., Cl) on the benzaldehyde to stabilize the intermediate. For this compound, substituting benzaldehyde with ethyl-substituted analogs could enable direct N-ethyl incorporation.
Comparative Analysis of Synthetic Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
